4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a methoxymethyl group, a methyl group, a nitro group, and a benzimidazole moiety, all attached to a thieno[2,3-b]pyridine core.
Preparation Methods
The synthesis of 4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzimidazole moiety: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with o-phenylenediamine in the presence of a suitable catalyst.
Functional group modifications:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes and receptors involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine include other benzimidazole and thieno[2,3-b]pyridine derivatives. These compounds share structural similarities but differ in the nature and position of their substituents. Some examples include:
2-(1H-benzimidazol-2-yl)-thieno[2,3-b]pyridin-3-amines: These compounds have similar core structures but lack the methoxymethyl and nitro groups.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: This compound shares the nitro group and methoxybenzyl moiety but has a different core structure
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N5O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(6-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H15N5O3S/c1-8-5-9(7-25-2)13-14(18)15(26-17(13)19-8)16-20-11-4-3-10(22(23)24)6-12(11)21-16/h3-6H,7,18H2,1-2H3,(H,20,21) |
InChI Key |
XSMLADZMTDGAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])N)COC |
Origin of Product |
United States |
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